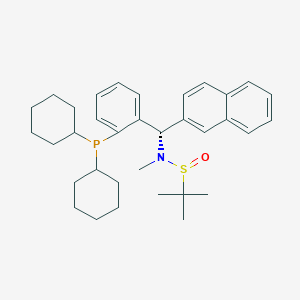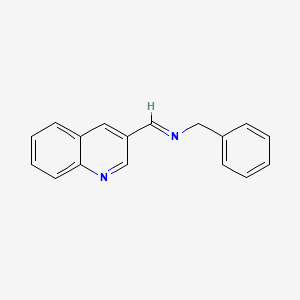![molecular formula C10H23N3O3 B12298411 2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)
2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid, also known as hypusine, is a unique amino acid derivative. It is formed post-translationally in eukaryotic cells and is a critical component of the eukaryotic translation initiation factor 5A (eIF5A). This compound plays a significant role in cellular processes, including protein synthesis and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid involves multiple steps. One common method includes the reaction of lysine with spermidine, catalyzed by the enzyme deoxyhypusine synthase. This reaction forms deoxyhypusine, which is subsequently hydroxylated by deoxyhypusine hydroxylase to produce hypusine .
Industrial Production Methods
Industrial production of this compound is not widely reported due to its specific biological role and the complexity of its synthesis. it can be synthesized in laboratory settings using recombinant DNA technology to overexpress the necessary enzymes in suitable host cells .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study post-translational modifications and enzyme catalysis.
Biology: It plays a crucial role in protein synthesis and cell proliferation, making it a target for studying cellular processes.
Medicine: Research on this compound has implications for understanding diseases related to protein synthesis and cell growth, such as cancer.
Industry: While not widely used industrially, its role in biological processes makes it a compound of interest for biotechnological applications
Mechanism of Action
The mechanism of action of 2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid involves its incorporation into eIF5A. This incorporation is essential for the activity of eIF5A, which in turn is crucial for the translation of specific mRNAs. The molecular targets include ribosomes and various translation factors, and the pathways involved are primarily related to protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Lysine: A precursor in the biosynthesis of hypusine.
Spermidine: Another precursor involved in the synthesis of hypusine.
Deoxyhypusine: An intermediate in the biosynthesis of hypusine
Uniqueness
What sets 2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid apart is its specific role in the post-translational modification of eIF5A, which is unique among amino acids. This modification is critical for the function of eIF5A and, consequently, for protein synthesis and cell proliferation .
Properties
Molecular Formula |
C10H23N3O3 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid |
InChI |
InChI=1S/C10H23N3O3/c11-5-4-8(14)7-13-6-2-1-3-9(12)10(15)16/h8-9,13-14H,1-7,11-12H2,(H,15,16) |
InChI Key |
BZUIJMCJNWUGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)
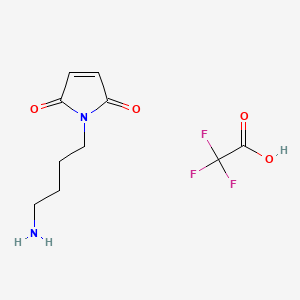
![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)
![5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide](/img/structure/B12298360.png)

![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)
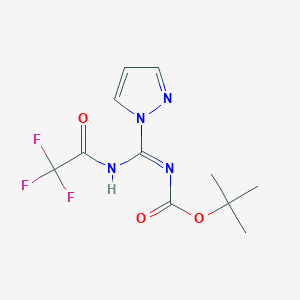
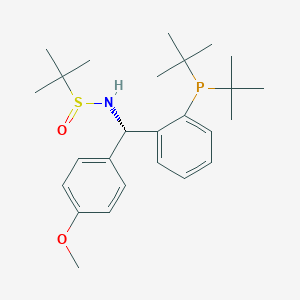
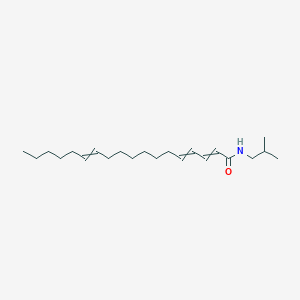
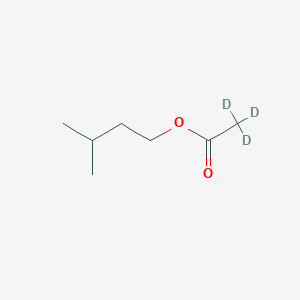
![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)

